4'-Methyl-JWH-073
Overview
Description
4’-Methyl-JWH-073 is a synthetic cannabinoid belonging to the naphthoylindole family. It is a derivative of JWH-073, which was developed by John W. Huffman. This compound acts as a full agonist at both the CB1 and CB2 cannabinoid receptors, with a higher affinity for the CB1 receptor . The 4’-methyl derivative has been encountered in synthetic cannabis blends in various European countries since 2010 .
Biochemical Analysis
Biochemical Properties
4’-Methyl-JWH-073 interacts with the CB1 and CB2 cannabinoid receptors . These interactions are crucial in its role in biochemical reactions. The compound binds to these receptors with a higher affinity than THC , a well-known cannabinoid.
Cellular Effects
The effects of 4’-Methyl-JWH-073 on cells are primarily mediated through its interactions with the CB1 and CB2 receptors . These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
4’-Methyl-JWH-073 exerts its effects at the molecular level through its interactions with the CB1 and CB2 receptors . As a full agonist, it binds to these receptors and activates them, leading to changes in cell signaling and gene expression .
Metabolic Pathways
4’-Methyl-JWH-073 is involved in metabolic pathways through its interactions with the CB1 and CB2 receptors
Transport and Distribution
The transport and distribution of 4’-Methyl-JWH-073 within cells and tissues are likely mediated through its interactions with the CB1 and CB2 receptors
Subcellular Localization
The subcellular localization of 4’-Methyl-JWH-073 and any effects on its activity or function are likely related to its interactions with the CB1 and CB2 receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Methyl-JWH-073 involves the reaction of 1-butyl-3-(4-methyl-1-naphthoyl)indole with appropriate reagents under controlled conditions. The process typically includes the following steps:
Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Naphthoylation: The indole core is then reacted with 4-methyl-1-naphthoyl chloride in the presence of a base such as triethylamine to form the desired naphthoylindole structure.
Industrial Production Methods: Industrial production of 4’-Methyl-JWH-073 follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 4’-Methyl-JWH-073 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at the indole or naphthoyl moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic conditions.
Major Products Formed:
Hydroxylated Derivatives: Formed through oxidation.
Reduced Analogs: Formed through reduction.
Substituted Compounds: Formed through substitution reactions.
Scientific Research Applications
4’-Methyl-JWH-073 has significant research applications in various fields:
Chemistry: Used as a reference standard for analytical studies and to understand the structure-activity relationships of synthetic cannabinoids.
Biology: Studied for its effects on cannabinoid receptors and its potential therapeutic applications.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of synthetic cannabis products and for forensic analysis.
Mechanism of Action
4’-Methyl-JWH-073 exerts its effects by binding to and activating the CB1 and CB2 cannabinoid receptors. The CB1 receptor is primarily found in the brain, while the CB2 receptor is located in the immune system . Upon binding, the compound mimics the action of endocannabinoids, leading to various physiological effects such as analgesia, altered mood, and immune modulation.
Comparison with Similar Compounds
4’-Methyl-JWH-073 is similar to other synthetic cannabinoids in the JWH series, such as:
JWH-018: Another naphthoylindole with a higher affinity for CB1 receptors.
JWH-073: The parent compound without the 4’-methyl group.
JWH-081: A naphthoylindole with a methoxy group at the 4-position.
JWH-250: A phenylacetylindole with a methoxy group.
Uniqueness: The presence of the 4’-methyl group in 4’-Methyl-JWH-073 enhances its binding affinity and selectivity for cannabinoid receptors compared to its parent compound, JWH-073 .
Properties
IUPAC Name |
(1-butylindol-3-yl)-(4-methylnaphthalen-1-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-4-15-25-16-22(20-11-7-8-12-23(20)25)24(26)21-14-13-17(2)18-9-5-6-10-19(18)21/h5-14,16H,3-4,15H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOKBVCMQPGKQGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601017183 | |
Record name | (1-Butyl-1H-indol-3-yl)(4-methyl-1-naphthalenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354631-21-2 | |
Record name | 4'-Methyl-JWH-073 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1354631212 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1-Butyl-1H-indol-3-yl)(4-methyl-1-naphthalenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601017183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-METHYL-JWH-073 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF3CYV8V6D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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